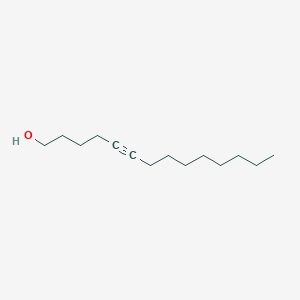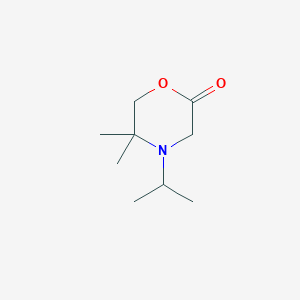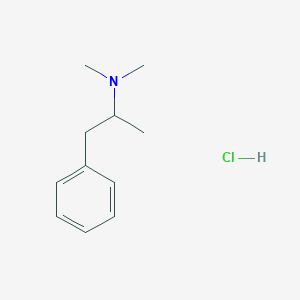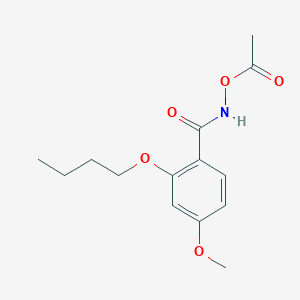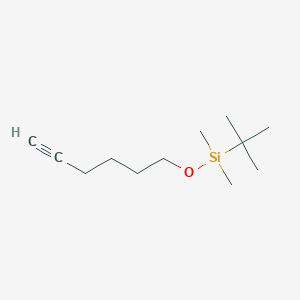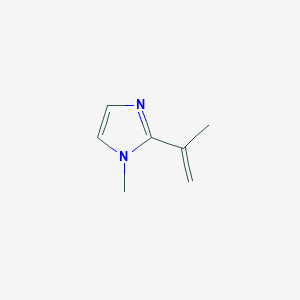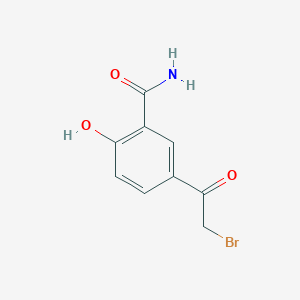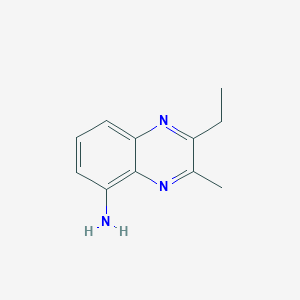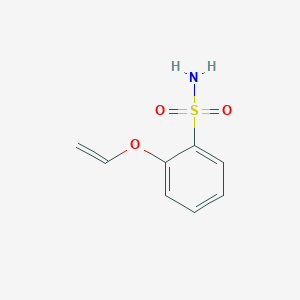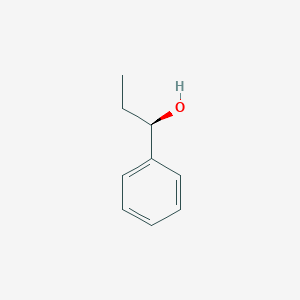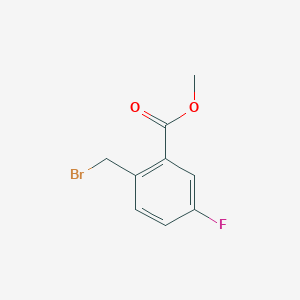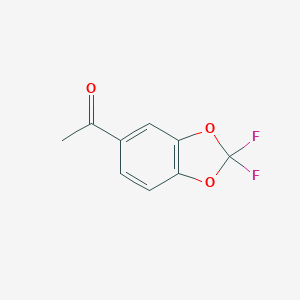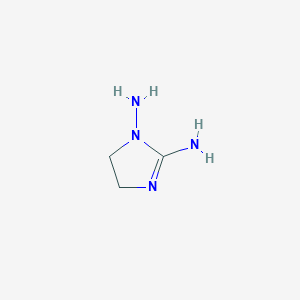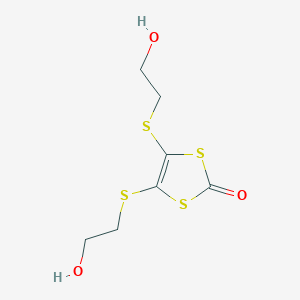
4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiol-2-one, also known as BBSH, is a sulfur-containing compound that has been extensively studied for its potential as a therapeutic agent. BBSH has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for use in various scientific research applications.
Wirkmechanismus
4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiol-2-one exerts its effects through a variety of mechanisms, including the inhibition of reactive oxygen species (ROS) and the activation of various signaling pathways. This compound has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the ability to reduce oxidative stress, inflammation, and cell death. This compound has also been shown to have a protective effect against various toxins and may help to improve overall cellular function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiol-2-one in lab experiments is its ability to protect cells from oxidative stress and other forms of cellular damage. However, this compound may have limitations in terms of its stability and bioavailability, which may impact its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiol-2-one, including the development of more stable and bioavailable forms of the compound, as well as the exploration of its potential use in various disease states. Additionally, further research is needed to better understand the mechanisms of action of this compound and its potential interactions with other compounds and medications.
Synthesemethoden
4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiol-2-one can be synthesized through a multi-step process that involves the reaction of 2-mercaptoethanol with carbon disulfide, followed by the addition of sodium hydroxide and formaldehyde. The resulting product is then treated with hydrochloric acid to yield this compound.
Wissenschaftliche Forschungsanwendungen
4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiol-2-one has been studied for its potential use in various scientific research applications, including as an antioxidant, anti-inflammatory agent, and as a potential treatment for various diseases. This compound has been shown to have a protective effect against oxidative stress and may help to reduce inflammation in the body.
Eigenschaften
CAS-Nummer |
128258-72-0 |
|---|---|
Molekularformel |
C7H10O3S4 |
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
4,5-bis(2-hydroxyethylsulfanyl)-1,3-dithiol-2-one |
InChI |
InChI=1S/C7H10O3S4/c8-1-3-11-5-6(12-4-2-9)14-7(10)13-5/h8-9H,1-4H2 |
InChI-Schlüssel |
XQAWOBOYIWEOTD-UHFFFAOYSA-N |
SMILES |
C(CSC1=C(SC(=O)S1)SCCO)O |
Kanonische SMILES |
C(CSC1=C(SC(=O)S1)SCCO)O |
Synonyme |
4,5-Bis-(2-hydroxy-ethylsulfanyl)-[1,3]dithiol-2-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



